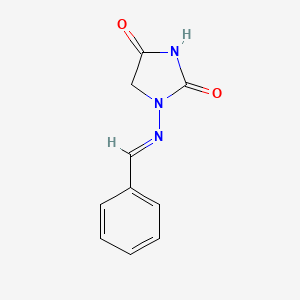
5'-Chloro-6'-oxo Simvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Chloro-6’-oxo Simvastatin: is a derivative of Simvastatin, a well-known lipid-lowering agent. Simvastatin is a prodrug of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, which is derived synthetically from a fermentation product of Aspergillus terreus. The molecular formula of 5’-Chloro-6’-oxo Simvastatin is C25H37ClO6, and it has a molecular weight of 469.01 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-6’-oxo Simvastatin involves the chlorination of Simvastatin. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 5’ position.
Industrial Production Methods: Industrial production of 5’-Chloro-6’-oxo Simvastatin follows similar synthetic routes but on a larger scale. The process involves the fermentation of Aspergillus terreus to produce Simvastatin, followed by chemical modification to introduce the chlorine atom.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Chloro-6’-oxo Simvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5’-Chloro-6’-oxo Simvastatin is used as an intermediate in the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, 5’-Chloro-6’-oxo Simvastatin is studied for its effects on cellular processes, particularly those related to cholesterol metabolism and lipid regulation .
Medicine: The compound is investigated for its potential therapeutic applications, especially in the treatment of hypercholesterolemia and cardiovascular diseases. It is also explored for its effects on brain complications and neurodegenerative disorders .
Industry: In the pharmaceutical industry, 5’-Chloro-6’-oxo Simvastatin is used in the development of new lipid-lowering drugs and as a reference material in quality control processes .
Mecanismo De Acción
5’-Chloro-6’-oxo Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of mevalonic acid, a precursor to cholesterol. This leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein (LDL) from the bloodstream .
The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target of the compound.
LDL Receptors: Increased expression and activity of LDL receptors on liver cells.
Cholesterol Biosynthesis Pathway: Inhibition of the pathway leading to reduced cholesterol synthesis.
Comparación Con Compuestos Similares
Simvastatin: The parent compound, also an HMG-CoA reductase inhibitor.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Lovastatin: A naturally occurring statin with a similar structure to Simvastatin.
Uniqueness: 5’-Chloro-6’-oxo Simvastatin is unique due to the presence of the chlorine atom at the 5’ position and the oxo group at the 6’ position. These modifications can potentially enhance its lipid-lowering effects and provide additional therapeutic benefits compared to other statins .
Propiedades
Número CAS |
134395-21-4 |
|---|---|
Fórmula molecular |
C₂₅H₃₇ClO₆ |
Peso molecular |
469.01 |
Sinónimos |
[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethylbutanoic Acid 4-Chloro-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)


